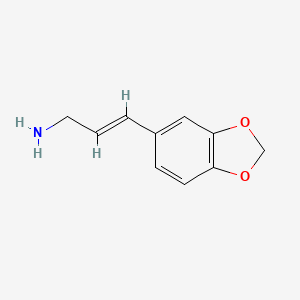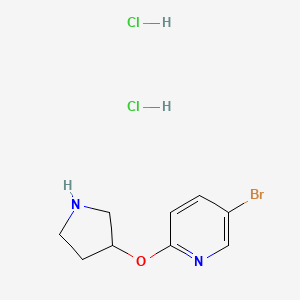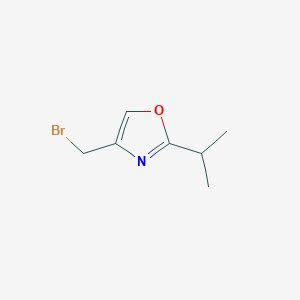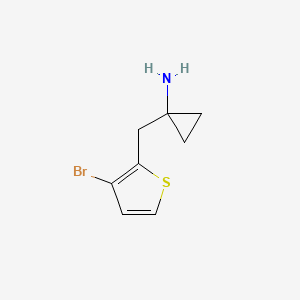
n-Allyl-N-methylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-N-methylazetidin-3-amine is a chemical compound with the molecular formula C7H14N2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-N-methylazetidin-3-amine can be achieved through several methods. One common approach involves the copper-catalyzed alkynylation/annulation cascades of N-allyl ynamides. This method provides a regioselective access to medium-sized N-heterocycles . Another method involves the multicomponent synthesis of α-branched amines via a zinc-mediated carbonyl alkylative amination reaction .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-N-methylazetidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for multicomponent coupling reactions, which facilitate the synthesis of allylic amines . Other reagents include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed multicomponent coupling reaction of alkenes, aldehydes, and amides results in the formation of complex allylic amines .
Applications De Recherche Scientifique
n-Allyl-N-methylazetidin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of n-Allyl-N-methylazetidin-3-amine involves its interaction with molecular targets through various pathways. For example, palladium-catalyzed asymmetric allylic alkylations via C-H activation of N-allyl imines result in the formation of vicinal diamino derivatives . This process involves the generation of a 2-aza-π-allyl complex, which undergoes nucleophilic attack to form the final product.
Comparaison Avec Des Composés Similaires
n-Allyl-N-methylazetidin-3-amine can be compared with other similar compounds, such as:
N-Allylmethylamine: Used in the production of N-allyl-alfa,alfa-dichloro-N-methylacetamide and as a functional monomer in photo-catalytic cells.
2-Nitrosulfonamide Derivatives: Used in the Tsuji-Trost reaction to synthesize allyl amines.
These compounds share similar structural motifs and applications but differ in their specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-enylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-3-4-9(2)7-5-8-6-7/h3,7-8H,1,4-6H2,2H3 |
Clé InChI |
JNXOVBRYZAEXRC-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=C)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


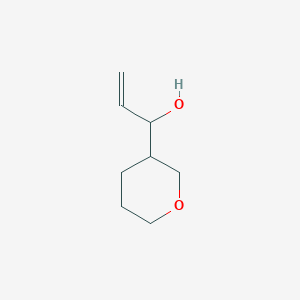
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
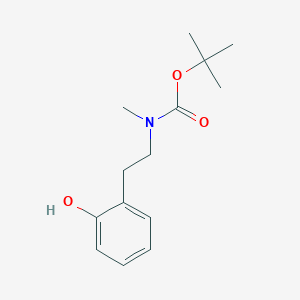
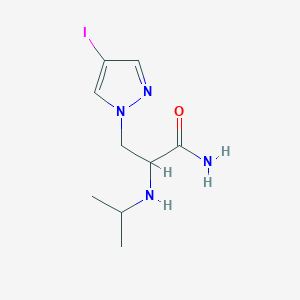
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
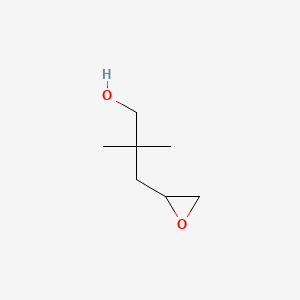
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

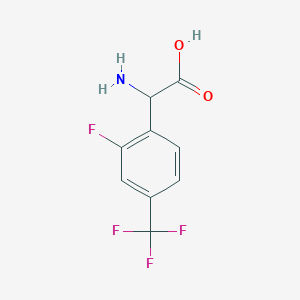
![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
